1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline
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Description
1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is a type of heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline and its analogues has been a subject of interest in the scientific community . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline is C10H10N4 . It has an average mass of 186.213 Da and a monoisotopic mass of 186.090546 Da .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline has a density of 1.3±0.1 g/cm3, a boiling point of 416.0±45.0 °C at 760 mmHg, and a flash point of 205.4±28.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Future Directions
The future directions for 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline research could involve the development of novel analogs with potent biological activity . The findings from such research could help define structure-activity relationships around the positions 1 and 2 of melatonin with respect to binding affinity, MT(2) selectivity, and intrinsic activity .
properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[2,3-b]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10-11(14-9)13-6-5-12-10/h1-4,7,12H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXVULBTQYHKIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3C=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668267 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline | |
CAS RN |
143102-05-0 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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